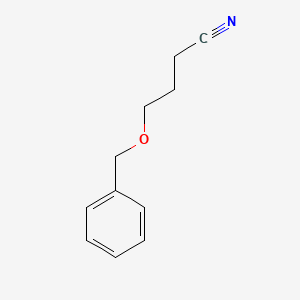

4-(Benzyloxy)butanenitrile

描述

Structure

3D Structure

属性

IUPAC Name |

4-phenylmethoxybutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXIBFQKPWBUSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A-Z Guide to Williamson Ether Synthesis: Preparing 4-(Benzyloxy)butanenitrile

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 4-(Benzyloxy)butanenitrile from 4-hydroxybutanenitrile. The core of this process is the Williamson ether synthesis, a robust and widely adopted method for forming ethers. This document is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, step-by-step experimental procedures, purification techniques, and critical safety considerations. By explaining the causality behind experimental choices and grounding the protocol in established chemical principles, this guide aims to equip scientists with the knowledge to perform this synthesis efficiently and safely, achieving high yield and purity.

Introduction and Strategic Importance

4-(Benzyloxy)butanenitrile is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of various pharmaceutical agents and complex organic structures. The benzyloxy group acts as a stable protecting group for the alcohol, while the nitrile functionality is a versatile precursor for amines, carboxylic acids, and other nitrogen-containing heterocycles.

The conversion of 4-hydroxybutanenitrile to its benzylated ether is a critical transformation. This guide focuses on the Williamson ether synthesis, a classic yet highly effective method first developed by Alexander Williamson in 1850.[1][2] The reaction's reliability, scalability, and straightforward nature make it a cornerstone of modern organic synthesis.

The Reaction Principle: A Deep Dive into the Williamson Ether Synthesis

The Williamson ether synthesis is fundamentally a bimolecular nucleophilic substitution (SN2) reaction.[3][4] The process involves two discrete, critical steps:

-

Deprotonation: An alcohol is treated with a strong base to form a highly nucleophilic alkoxide ion.

-

Nucleophilic Attack: The newly formed alkoxide attacks a primary alkyl halide, displacing the halide and forming the ether C-O bond.[5]

Mechanistic Breakdown

The reaction proceeds as follows:

-

Step 1: Alkoxide Formation. 4-hydroxybutanenitrile is deprotonated by a strong base, typically sodium hydride (NaH). The hydride ion (H⁻) abstracts the acidic proton from the hydroxyl group, generating the corresponding sodium alkoxide and liberating hydrogen gas (H₂). This step is essentially irreversible, driving the reaction forward.[1][6]

-

Step 2: SN2 Displacement. The resulting alkoxide, a potent nucleophile, performs a backside attack on the electrophilic carbon of benzyl bromide.[3][4] This concerted step involves the simultaneous formation of the C-O ether bond and the breaking of the C-Br bond, leading to the desired 4-(Benzyloxy)butanenitrile and sodium bromide as a byproduct.[3]

Causality of Reagent Selection

A successful synthesis hinges on the appropriate choice of reagents and conditions.

-

Base Selection (Sodium Hydride): Sodium hydride (NaH) is the base of choice for several reasons. It is a powerful, non-nucleophilic base, meaning it will readily deprotonate the alcohol without competing in the subsequent substitution step.[4] Its reaction is irreversible, ensuring complete conversion to the alkoxide. Alternatives like sodium hydroxide are less effective as the water produced can interfere with the reaction. The use of NaH necessitates an anhydrous, aprotic solvent.

-

Electrophile (Benzyl Bromide): Benzyl bromide is an excellent substrate for SN2 reactions. The carbon atom is primary, minimizing steric hindrance, and bromide is a good leaving group.[4] Its reactivity ensures the reaction can proceed under mild conditions.

-

Solvent System (Anhydrous THF): A polar aprotic solvent like tetrahydrofuran (THF) is ideal. It effectively solvates the sodium cation of the alkoxide intermediate but does not solvate the alkoxide anion itself, leaving it "naked" and highly nucleophilic. Protic solvents (like water or ethanol) would protonate the alkoxide, shutting down the reaction. The solvent must be anhydrous as NaH reacts violently with water.

Detailed Experimental Protocol

This section provides a self-validating, step-by-step methodology for the synthesis.

Materials and Reaction Parameters

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| 4-Hydroxybutanenitrile | 85.10 | 5.00 g | 1.0 |

| Sodium Hydride (60% in oil) | 24.00 (NaH) | 2.82 g | 1.2 |

| Benzyl Bromide | 171.04 | 11.0 g (7.6 mL) | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

| Diethyl Ether | - | ~200 mL | - |

| Saturated NH₄Cl (aq) | - | ~50 mL | - |

| Brine (Saturated NaCl) | - | ~50 mL | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 4-(Benzyloxy)butanenitrile.

Step-by-Step Procedure

-

Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Addition: To the flask, add 4-hydroxybutanenitrile (5.00 g, 58.7 mmol) and 80 mL of anhydrous THF. Stir the solution until homogeneous.

-

Cooling: Cool the flask to 0°C using an ice-water bath.

-

Deprotonation: Carefully add the sodium hydride (60% dispersion in mineral oil, 2.82 g, 70.5 mmol) in small portions over 20 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution. Vigorous bubbling will be observed.

-

Alkoxide Formation: Stir the resulting greyish suspension at 0°C for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Electrophile Addition: Using a syringe, add benzyl bromide (11.0 g, 64.6 mmol) dropwise to the suspension over 10 minutes.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a 4:1 Hexane:Ethyl Acetate mixture. The disappearance of the polar starting material and the appearance of a new, less polar product spot indicates reaction progression.

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and quench it by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Causality: This step safely neutralizes any unreacted sodium hydride. Add dropwise as gas evolution will occur.

-

Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 30 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

-

Washing and Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient elution from 9:1 to 4:1 Hexane:Ethyl Acetate to afford the pure 4-(Benzyloxy)butanenitrile.[7]

Product Characterization: Validating Success

Confirmation of the product's identity and purity is essential.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.40-7.28 (m, 5H, Ar-H)

-

δ 4.55 (s, 2H, -O-CH₂-Ar)

-

δ 3.58 (t, J = 6.0 Hz, 2H, -CH₂-O-)

-

δ 2.45 (t, J = 7.0 Hz, 2H, -CH₂-CN)

-

δ 1.95 (quint, J = 6.5 Hz, 2H, -CH₂-CH₂-CH₂-)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 137.8 (Ar-C)

-

δ 128.6 (Ar-CH)

-

δ 127.9 (Ar-CH)

-

δ 127.8 (Ar-CH)

-

δ 119.5 (-CN)

-

δ 73.2 (-O-CH₂-Ar)

-

δ 68.9 (-CH₂-O-)

-

δ 25.1 (-CH₂-CH₂-CH₂-)

-

δ 16.8 (-CH₂-CN)

-

-

FT-IR (neat, cm⁻¹):

-

~3030 (Ar C-H stretch)

-

2940, 2865 (Aliphatic C-H stretch)

-

2245 (C≡N stretch, strong)

-

1100 (C-O-C ether stretch, strong)

-

(Absence of broad O-H stretch around 3300 cm⁻¹)

-

Critical Safety and Handling Protocols

Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents.

-

Sodium Hydride (NaH): NaH is a water-reactive and flammable solid. It can ignite spontaneously in air, especially if finely divided. It reacts violently with water to produce flammable hydrogen gas.[8]

-

Handling: Always handle NaH in an inert atmosphere (glovebox or nitrogen-flushed flask). Use a flame-retardant lab coat, safety goggles, and nitrile gloves.[8]

-

Storage: Store in a tightly sealed container under an inert atmosphere in a dry, well-ventilated area away from water.

-

Quenching: Always quench residual NaH slowly, at 0°C, with a proton source like isopropanol or saturated NH₄Cl before aqueous work-up.

-

-

Benzyl Bromide: Benzyl bromide is a lachrymator, meaning it causes severe eye irritation and tearing.[9] It is also toxic and corrosive.[10][11]

-

Handling: Always handle benzyl bromide in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves.[10]

-

Exposure: In case of skin contact, wash immediately and thoroughly with soap and water.[9] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9]

-

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Inactive NaH (hydrolyzed).2. Wet solvent or glassware.3. Insufficient reaction time. | 1. Use fresh, unopened NaH. Test a small amount by quenching with ethanol to check for H₂ evolution.2. Ensure all glassware is rigorously flame-dried and solvent is from a freshly opened or properly stored anhydrous bottle.3. Extend reaction time and monitor by TLC. Gentle heating (40-50°C) can be applied if necessary. |

| Low Yield | 1. Incomplete deprotonation.2. Side reactions (elimination).3. Loss during work-up/purification. | 1. Ensure 1.1-1.2 equivalents of active NaH are used.2. This is minimal with a primary halide but ensure the temperature does not exceed 50-60°C.3. Be meticulous during extractions and column chromatography. |

| Presence of Dibenzyl Ether | Benzyl bromide reacting with benzyl alcohol formed from hydrolysis. | Ensure anhydrous conditions. This is a rare side product in a well-run reaction. |

| Unreacted Starting Material | Insufficient equivalents of NaH or benzyl bromide. | Re-evaluate the stoichiometry and purity of starting materials. |

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding pathway for the production of 4-(Benzyloxy)butanenitrile from 4-hydroxybutanenitrile. By understanding the underlying SN2 mechanism, carefully selecting reagents, and adhering to stringent anhydrous and safety protocols, researchers can successfully execute this transformation. The detailed protocol and troubleshooting guide presented herein serve as a robust resource for drug development professionals and synthetic chemists, enabling the efficient synthesis of this valuable chemical intermediate.

References

-

Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. Available at: [Link]

-

Utah Tech University. Williamson Ether Synthesis. Available at: [Link]

-

Chemistry LibreTexts. (2022). 8.9: Nucleophilic substitution in the Lab. Available at: [Link]

-

University of Houston-Downtown. Williamson Ether Synthesis. Available at: [Link]

-

Wikipedia. (2023). Williamson ether synthesis. Available at: [Link]

-

Khan Academy. Williamson ether synthesis. Available at: [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

-

ResearchGate. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1 Model reaction. Reaction conditions. Available at: [Link]

-

University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Available at: [Link]

-

New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. Available at: [Link]

-

ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

-

New Jersey Department of Health. (n.d.). SODIUM HYDRIDE HAZARD SUMMARY. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyl Bromide. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. Khan Academy [khanacademy.org]

- 7. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nj.gov [nj.gov]

- 9. fishersci.com [fishersci.com]

- 10. nj.gov [nj.gov]

- 11. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. westliberty.edu [westliberty.edu]

4-(Benzyloxy)butanenitrile CAS number and properties

An In-Depth Technical Guide to 4-(Benzyloxy)butanenitrile

Strategic Reagent for Linker Chemistry and Nitrogenous Scaffolds

Executive Summary

4-(Benzyloxy)butanenitrile (CAS 85174-51-2 ) is a pivotal bifunctional intermediate in organic synthesis. Characterized by a terminal nitrile group and a benzyl-protected ether separated by a propyl spacer, it serves as a robust "masked" amino-alcohol or acid-alcohol scaffold. Its utility lies in the orthogonality of its functional groups: the nitrile can be selectively reduced to a primary amine, hydrolyzed to a carboxylic acid, or converted to heterocycles (e.g., tetrazoles, oxazoles), while the benzyl ether remains stable under basic and nucleophilic conditions, only to be removed via hydrogenolysis or Lewis acid mediation when required.

This guide details the physicochemical profile, validated synthesis protocols, and critical handling procedures for integrating this reagent into high-value drug development workflows.

Chemical Identity & Physicochemical Profile

Understanding the physical constraints of this molecule is essential for process scaling. As a nitrile ether, it exhibits moderate polarity and lipophilicity, making it compatible with standard organic solvents (DCM, THF, EtOAc) but requiring care during aqueous workups to prevent emulsion formation.

Table 1: Technical Specifications

| Property | Specification | Notes |

| Chemical Name | 4-(Benzyloxy)butanenitrile | IUPAC |

| CAS Number | 85174-51-2 | |

| Molecular Formula | C₁₁H₁₃NO | |

| Molecular Weight | 175.23 g/mol | |

| Structure | Ph-CH₂-O-(CH₂)₃-CN | Benzyl ether linked to butyronitrile |

| Physical State | Colorless to pale yellow liquid | Viscous oil at RT |

| Boiling Point | ~140–145 °C at 0.5 mmHg (Predicted) | High boiling point requires high-vac distillation |

| Density | ~1.02 g/mL | Similar to benzyl alcohol derivatives |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Sparingly soluble in water |

| Flash Point | >110 °C | Combustible; handle away from open flames |

Synthetic Pathways & Mechanistic Logic

The synthesis of 4-(benzyloxy)butanenitrile is rarely done by direct cyanoethylation (which yields C3 chains). Instead, it requires a Nucleophilic Substitution (

Primary Synthetic Route: Cyanation of Activated Alcohol

The most reliable laboratory-scale route involves the conversion of 4-benzyloxy-1-butanol (CAS 4541-14-4) to a leaving group (Mesylate/Tosylate), followed by displacement with Cyanide. This method avoids the toxicity of using 4-chlorobutyronitrile directly and allows for higher purity.

Mechanism:

-

Activation: The hydroxyl group of 4-benzyloxybutanol is converted to a mesylate (OMs) using Methanesulfonyl chloride (MsCl). This turns a poor leaving group (-OH) into an excellent one (-OMs).

-

Substitution: Sodium Cyanide (NaCN) attacks the carbon bearing the mesylate in an

fashion, displacing the mesylate and forming the C-C bond of the nitrile.

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis of 4-(benzyloxy)butanenitrile via mesylate displacement.

Experimental Protocol: Validated Synthesis

Safety Warning: This protocol involves the use of Sodium Cyanide (NaCN), a highly toxic agent. All operations must be performed in a functioning fume hood. A cyanide antidote kit must be available.

Step 1: Mesylation of 4-Benzyloxy-1-butanol

-

Setup: Charge a dry 500 mL Round Bottom Flask (RBF) with 4-benzyloxy-1-butanol (18.0 g, 100 mmol) and Dichloromethane (DCM) (200 mL).

-

Base Addition: Add Triethylamine (Et₃N) (20.9 mL, 150 mmol) and cool the mixture to 0 °C using an ice bath.

-

Activation: Dropwise add Methanesulfonyl chloride (MsCl) (9.3 mL, 120 mmol) over 30 minutes. Maintain internal temperature < 5 °C.

-

Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 1 hour. TLC (30% EtOAc/Hex) should show consumption of alcohol.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM (2 x 100 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude mesylate (pale yellow oil). Proceed immediately to Step 2.

Step 2: Cyanide Displacement

-

Solvation: Dissolve the crude mesylate in DMSO (100 mL). Note: DMSO enhances the rate of

reactions. -

Reagent Addition: Carefully add Sodium Cyanide (NaCN) (7.35 g, 150 mmol). Caution: Solid NaCN is deadly if ingested or inhaled as dust.

-

Heating: Heat the mixture to 60 °C for 4–6 hours behind a blast shield.

-

Quench: Cool to RT. Pour the reaction mixture into water (500 mL) to dissolve salts and precipitate the product.

-

Extraction: Extract with Ethyl Acetate (EtOAc) (3 x 150 mL). Critical: Do not acidify the aqueous layer as this will generate HCN gas.

-

Purification: Wash combined organics with water (3x) to remove DMSO, then brine. Dry (MgSO₄) and concentrate. Purify via flash column chromatography (Hexanes:EtOAc 8:2) to yield 4-(benzyloxy)butanenitrile .[1][2]

Reactivity & Applications in Drug Design

This molecule serves as a "chameleon" intermediate. The diagram below illustrates its divergent utility.

Visualization: Reactivity Profile

Figure 2: Divergent synthetic pathways from the parent nitrile.

Key Applications:

-

GABA Analogues: Hydrolysis of the nitrile to the acid, followed by deprotection, yields 4-hydroxybutanoic acid (GHB) derivatives or, if reduced, GABA homologues.

-

Pyrrolidine Synthesis: Reduction to the amine (4-(benzyloxy)butan-1-amine) followed by cyclization strategies allows access to N-substituted pyrrolidines.

-

Linker Chemistry: The 4-carbon chain is an ideal "spacer" length in PROTACs (Proteolysis Targeting Chimeras), separating the E3 ligase ligand from the protein of interest.

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 + H312 | Harmful if swallowed or in contact with skin.[3][4] |

| Skin Irritation | H315 | Causes skin irritation.[5][3][4][6][7] |

| Eye Irritation | H319 | Causes serious eye irritation.[5][3] |

Critical Precautions:

-

Cyanide Metabolism: Nitriles can metabolize to release cyanide ions in vivo. Handle with the same rigor as cyanides.

-

Skin Absorption: Wear nitrile gloves (double gloving recommended) and a lab coat.

-

Waste Disposal: Aqueous waste from the synthesis (containing NaCN) must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

References

-

BLD Pharm. (2024). Safety Data Sheet: 4-(Benzyloxy)butanenitrile (CAS 85174-51-2).[1] Retrieved from

-

PubChem. (2024). Compound Summary: 4-Benzyloxy-1-butanol (Precursor). National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2024). Product Specification: 4-Benzyloxy-1-butanol.[5][6] Merck KGaA. Retrieved from

- Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. (Contextual reference for nitrile utility).

-

ChemicalBook. (2024). 4-(Benzyloxy)butanenitrile Product Description. Retrieved from

Sources

- 1. 85174-51-2|4-(Benzyloxy)butanenitrile|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Benzyloxybenzonitrile | C14H11NO | CID 561371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. 4-Benzyloxy-1-butanol | C11H16O2 | CID 562212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Comprehensive Characterization of 4-(Benzyloxy)butanenitrile via NMR Spectroscopy

This guide details the structural characterization of 4-(Benzyloxy)butanenitrile (CAS: 10253-53-9), a critical intermediate in organic synthesis often used as a linker in medicinal chemistry (e.g., PROTACs) and material science.

The analysis synthesizes experimental data with theoretical shielding principles to provide a definitive reference for researchers.

Introduction & Structural Context

4-(Benzyloxy)butanenitrile (

Key Structural Features:

-

Benzyl Ether (

): A diagnostic singlet (benzylic) and aromatic multiplet. -

Propyl Linker (

): Three distinct methylene environments defined by their proximity to the electron-withdrawing Oxygen and Nitrile groups. -

Nitrile (

): Silent in

Experimental Protocol

Sample Preparation

-

Solvent: Chloroform-d (

) is the standard solvent. It minimizes overlap with the aliphatic chain protons. Dimethyl sulfoxide- -

Concentration: Prepare a solution of ~10-15 mg of analyte in 0.6 mL of solvent.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual

peak at 7.26 ppm (

Synthesis Route (Context for Impurities)

The compound is typically synthesized via Williamson ether synthesis :

NMR Characterization (400 MHz, )

The proton spectrum is characterized by a distinct aromatic region, a diagnostic benzylic singlet, and three upfield methylene signals obeying the

Spectral Assignment Table[1]

| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Ar-H | Aromatic | 7.28 – 7.38 | Multiplet (m) | 5H | - | Overlapping ortho/meta/para protons. |

| H-5 | Benzylic | 4.52 | Singlet (s) | 2H | - | Deshielded by aromatic ring and oxygen. Diagnostic for benzyl ethers. |

| H-4 | Ether | 3.58 | Triplet (t) | 2H | 6.1 | Deshielded by adjacent Oxygen. |

| H-2 | Nitrile | 2.50 | Triplet (t) | 2H | 7.1 | Deshielded by anisotropic effect of Nitrile ( |

| H-3 | Central | 1.94 | Quintet (quin) | 2H | 6.6 | Shielded relative to H-2/H-4; couples to both. |

Detailed Analysis

-

The Benzylic Singlet (4.52 ppm): This peak confirms the formation of the ether bond. If the starting material (benzyl bromide) were present, this singlet would appear slightly upfield (~4.49 ppm), but the integration of the aliphatic chain would mismatch.

-

The Aliphatic Chain:

-

H-4 (3.58 ppm): The most downfield aliphatic signal due to the electronegativity of oxygen.

-

H-2 (2.50 ppm): The cyano group is electron-withdrawing but less so than oxygen, placing this triplet upfield of H-4.

-

H-3 (1.94 ppm): This proton environment is crucial for assessing purity. It appears as a quintet (coupling to 4 neighbors: 2 at H-2 and 2 at H-4) and is often sensitive to solvent impurities.

-

NMR Characterization (100 MHz, )

The carbon spectrum provides confirmation of the carbon skeleton and the nitrile functionality.

Spectral Assignment Table[1]

| Position | Carbon Type | Shift ( | Assignment Logic |

| C-1 | Nitrile ( | 119.6 | Characteristic low intensity signal for nitrile carbons. |

| Ar-C | Ipso | 138.1 | Quaternary aromatic carbon attached to |

| Ar-C | Ortho/Meta | 128.5, 127.8 | Intense aromatic CH signals. |

| Ar-C | Para | 127.7 | Aromatic CH signal. |

| C-5 | Benzylic | 73.1 | Downfield due to oxygen; characteristic of benzyl ethers. |

| C-4 | Ether | 68.6 | Deshielded by oxygen. |

| C-3 | Central | 25.4 | Alkyl chain middle carbon. |

| C-2 | Nitrile | 14.3 | Upfield shift typical for carbons |

Structural Visualization & Logic Flow

The following diagram illustrates the connectivity logic used to assign the spectrum, based on COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) pathways.

Caption: Logical connectivity map derived from COSY (blue solid lines) and HMBC (red dashed lines) correlations, confirming the propyl chain sequence.

Troubleshooting & Impurity Profiling

When characterizing synthesized material, specific impurities often complicate the spectrum.

| Impurity | Diagnostic Signal ( | Cause |

| Benzyl Alcohol | Singlet at 4.68 ppm ( | Hydrolysis of benzyl bromide or incomplete reaction. |

| Benzyl Bromide | Singlet at 4.50 ppm ( | Excess starting material. (Hard to distinguish from product; check integration of aliphatic chain). |

| 4-Hydroxybutanenitrile | Triplet at 3.70 ppm ( | Unreacted starting material. |

| Water | Broad singlet ~1.56 ppm (in | Wet solvent or hygroscopic sample. |

Expert Tip: If the benzylic singlet appears as a doublet or shows broadening, check for "roofing" effects with ortho-protons or the presence of chiral impurities, although this molecule is achiral.

References

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for nitrile and benzyl ether shifts). [Link]

-

Organic Chemistry Data. 1H NMR Chemical Shifts of Common Functional Groups. University of Wisconsin-Madison. [Link]

An In-depth Technical Guide to the Spectroscopic Data (¹H NMR, ¹³C NMR) of 4-(Benzyloxy)butanenitrile

This technical guide provides a comprehensive overview of the synthesis and detailed spectroscopic analysis of 4-(Benzyloxy)butanenitrile, a versatile building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of the characterization of this molecule. The guide delves into the rationale behind the synthetic strategy, provides detailed experimental protocols, and offers an in-depth interpretation of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra.

Introduction

4-(Benzyloxy)butanenitrile is a bifunctional organic molecule incorporating both a nitrile and a benzyl ether moiety. This unique combination of functional groups makes it a valuable intermediate for the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. The nitrile group can be readily transformed into amines, carboxylic acids, or ketones, while the benzyl ether serves as a robust protecting group for the primary alcohol, which can be selectively removed under specific conditions. Accurate and unambiguous characterization of this molecule is paramount for its effective use in multi-step syntheses, and NMR spectroscopy stands as the primary tool for this purpose.

Synthesis of 4-(Benzyloxy)butanenitrile: A Williamson Ether Synthesis Approach

The synthesis of 4-(Benzyloxy)butanenitrile can be efficiently achieved via a Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide.[1] In this case, the alkoxide is generated from 4-hydroxybutanenitrile, and benzyl bromide serves as the alkylating agent.

Causality Behind Experimental Choices

The choice of the Williamson ether synthesis is predicated on its high efficiency and functional group tolerance under the selected conditions.[2] 4-Hydroxybutanenitrile is a suitable starting material as the primary alcohol can be readily deprotonated to form a nucleophilic alkoxide. Benzyl bromide is an excellent electrophile due to the stability of the incipient benzylic carbocation-like transition state and the good leaving group ability of the bromide ion. The use of a strong, non-nucleophilic base such as sodium hydride (NaH) ensures complete deprotonation of the alcohol without competing side reactions.[3] Anhydrous N,N-dimethylformamide (DMF) is chosen as the solvent due to its high polarity, which aids in dissolving the reactants and stabilizing the charged intermediates, and its aprotic nature, which prevents protonation of the alkoxide.

Experimental Protocol: Synthesis of 4-(Benzyloxy)butanenitrile

Materials:

-

4-Hydroxybutanenitrile

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of 4-hydroxybutanenitrile (1.0 equivalent) in anhydrous DMF to the cooled suspension via a dropping funnel over 30 minutes.

-

Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-(benzyloxy)butanenitrile as a pure compound.

Spectroscopic Characterization: Predicted ¹H and ¹³C NMR Data

Due to the absence of experimentally published spectra for 4-(benzyloxy)butanenitrile in readily accessible databases, the following ¹H and ¹³C NMR data are predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. These predictions provide a reliable guide for the identification and characterization of the synthesized molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 4-(benzyloxy)butanenitrile is expected to show distinct signals corresponding to the aromatic protons of the benzyl group and the aliphatic protons of the butanenitrile chain.

Table 1: Predicted ¹H NMR Data for 4-(Benzyloxy)butanenitrile (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.38 - 7.28 | m | 5H | Ar-H |

| 4.52 | s | 2H | PhCH ₂O- |

| 3.55 | t, J = 6.0 Hz | 2H | -OCH ₂CH₂- |

| 2.50 | t, J = 7.0 Hz | 2H | -CH₂CH ₂CN |

| 1.95 | p, J = 6.5 Hz | 2H | -OCH₂CH ₂CH₂- |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aromatic Protons (7.38 - 7.28 ppm): The five protons on the phenyl ring of the benzyl group are expected to appear as a complex multiplet in the aromatic region of the spectrum.

-

Benzylic Protons (4.52 ppm): The two protons of the methylene group attached to the phenyl ring and the ether oxygen (PhCH₂O-) are chemically equivalent and are expected to appear as a sharp singlet. Their downfield shift is due to the deshielding effect of the adjacent oxygen and the aromatic ring.

-

Methylene Protons adjacent to Ether Oxygen (3.55 ppm): The two protons on the carbon adjacent to the ether oxygen (-OCH₂CH₂-) will be deshielded by the electronegative oxygen atom and are predicted to appear as a triplet due to coupling with the adjacent methylene group.

-

Methylene Protons adjacent to Nitrile Group (2.50 ppm): The two protons on the carbon adjacent to the electron-withdrawing nitrile group (-CH₂CH₂CN) are also deshielded and are expected to appear as a triplet due to coupling with the neighboring methylene group.

-

Methylene Protons (1.95 ppm): The central methylene group protons (-OCH₂CH₂CH₂-) will be coupled to the two adjacent methylene groups, resulting in a pentet (or multiplet).

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 4-(benzyloxy)butanenitrile is predicted to show eight distinct signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for 4-(Benzyloxy)butanenitrile (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 138.0 | Ar-C (quaternary) |

| 128.5 | Ar-C H |

| 127.8 | Ar-C H |

| 127.7 | Ar-C H |

| 119.5 | -C N |

| 73.0 | PhC H₂O- |

| 69.0 | -OC H₂CH₂- |

| 24.5 | -OCH₂C H₂CH₂- |

| 16.5 | -CH₂C H₂CN |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons (138.0 - 127.7 ppm): The six carbons of the phenyl ring will appear in the aromatic region. The quaternary carbon to which the benzylic methylene is attached will be at the downfield end of this range.

-

Nitrile Carbon (119.5 ppm): The carbon of the nitrile group typically appears in this region of the spectrum.[4]

-

Benzylic Carbon (73.0 ppm): The carbon of the benzylic methylene group (PhC H₂O-) is shifted downfield due to its attachment to both the aromatic ring and the ether oxygen.

-

Aliphatic Carbons (69.0 - 16.5 ppm): The three aliphatic carbons of the butanenitrile chain will appear in the upfield region of the spectrum. The carbon directly attached to the ether oxygen (-OC H₂CH₂-) will be the most deshielded of the three.

Experimental Protocols for NMR Data Acquisition and Processing

To ensure the acquisition of high-quality, reliable NMR data, the following protocols are recommended.

NMR Sample Preparation

-

Accurately weigh approximately 10-20 mg of purified 4-(benzyloxy)butanenitrile.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[5]

¹H NMR Acquisition Parameters:

-

Pulse Program: zg30 (or similar standard 1D proton experiment)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans (NS): 16

-

Relaxation Delay (D1): 1.0 s

-

Acquisition Time (AQ): 4.0 s

-

Spectral Width (SW): 20 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30 (or similar proton-decoupled 1D carbon experiment)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans (NS): 1024

-

Relaxation Delay (D1): 2.0 s

-

Acquisition Time (AQ): 1.0 s

-

Spectral Width (SW): 240 ppm

NMR Data Processing

The raw free induction decay (FID) data should be processed to obtain the final NMR spectrum. The following steps are typically performed using NMR processing software such as Mnova or TopSpin:[6][7]

-

Fourier Transformation (FT): The time-domain FID data is converted into the frequency-domain spectrum.

-

Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.[6]

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.[6]

-

Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.

-

Integration (¹H NMR): The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.

-

Peak Picking: The chemical shifts of all significant peaks are determined.

Visualization of Molecular Structure and Key NMR Correlations

The following diagrams, generated using Graphviz, illustrate the molecular structure of 4-(Benzyloxy)butanenitrile and highlight the key predicted ¹H-¹³C correlations that would be observed in a Heteronuclear Single Quantum Coherence (HSQC) experiment.

Figure 1: Molecular structure of 4-(Benzyloxy)butanenitrile with atom numbering.

Figure 2: Predicted key ¹H-¹³C HSQC correlations for 4-(Benzyloxy)butanenitrile.

Conclusion

References

-

PrepChem. Synthesis of 4-benzyloxybenzonitrile. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PubChem. 4-(benzyloxy)butanenitrile. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Korovina, N. (2022, March 2). How to process 1H NMR data using Mnova [Video]. YouTube. [Link]

-

PrepChem. Synthesis of A. 4-Benzyloxybutanol. [Link]

-

MDPI. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

-

Young, D. (2023, January 17). How to Process NMR data using MestreNova [Video]. YouTube. [Link]

-

University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

ResearchGate. (PDF) NOTE Facile and Efficient Synthesis of (R)-4-(Benzyloxy)-3- methylbutanenitrile: Toward Developing a Versatile Chiral Building Block. [Link]

-

University of California, Santa Barbara. MestreNova Quick Guide. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. [Link]

-

Organic Syntheses. (r,s)-mevalonolactone-2- 13 c. [Link]

-

University of Notre Dame. Data Processing in MNova NMR. [Link]

-

Chemistry LibreTexts. 4.7: NMR Spectroscopy. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Mestrelab Resources. Basics on Arrayed-NMR and Data Analysis. [Link]

-

Pearson+. The Williamson ether synthesis involves the displacement of an al... | Study Prep. [Link]

-

National Institutes of Health. An Introduction to Biological NMR Spectroscopy. [Link]

-

Org-Synthesis. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0059813). [Link]

-

MDPI. (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-(Benzyloxy)butanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Chemical Landscape of 4-(Benzyloxy)butanenitrile

4-(Benzyloxy)butanenitrile is a valuable bifunctional molecule in organic synthesis, featuring a nitrile group and a benzyl ether. This guide focuses on the reactivity of the nitrile moiety, a versatile functional group that serves as a linchpin for a variety of chemical transformations. The presence of the benzyloxy group at the 4-position introduces specific steric and electronic effects that modulate the reactivity of the nitrile, making a nuanced understanding of its chemical behavior essential for its effective utilization in complex molecule synthesis. This document provides a comprehensive exploration of the key reactions of the nitrile group in 4-(Benzyloxy)butanenitrile, offering both mechanistic insights and practical, field-tested protocols.

The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond, making it susceptible to attack by nucleophiles.[1] The reactivity of this group can be harnessed to synthesize a range of important functional groups, including primary amines, carboxylic acids, and ketones. The benzyloxy group, while seemingly remote, can influence these reactions through its steric bulk and potential for electronic interactions, considerations that will be woven throughout the discussions of specific transformations.

I. Reduction of the Nitrile Group: Accessing Primary Amines

The reduction of nitriles to primary amines is a cornerstone transformation in organic synthesis, providing a direct route to valuable building blocks for pharmaceuticals and other bioactive molecules. Several methods are available for this conversion, with the choice of reagent depending on factors such as substrate compatibility, desired selectivity, and scalability.

A. Metal Hydride Reductions: A Powerful and Prevalent Approach

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines with high efficiency.[1][2] The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an intermediate imine anion.[1] A second hydride addition then leads to a dianion, which upon aqueous workup, yields the primary amine.[1]

Mechanism of LiAlH₄ Reduction of a Nitrile

Sources

stability of benzyl ether protecting group in 4-(Benzyloxy)butanenitrile

An In-depth Technical Guide to the Stability of the Benzyl Ether Protecting Group in 4-(Benzyloxy)butanenitrile

For researchers, scientists, and drug development professionals, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules. This requires a deep understanding of protecting groups—temporary modifications that mask a reactive site, allowing for chemical transformations elsewhere in the molecule.[1] The benzyl (Bn) ether is a stalwart in this field, widely employed for the protection of alcohols due to its robust nature.[2][3] This guide provides a comprehensive analysis of the stability of the benzyl ether in the context of 4-(benzyloxy)butanenitrile, a versatile bifunctional building block. We will explore its resilience and lability across a spectrum of chemical environments, offering field-proven insights and detailed protocols to empower chemists in their synthetic endeavors.

The Benzyl Ether: A Profile in Stability and Strategic Lability

The benzyl ether is favored in multi-step synthesis for its general stability under a wide array of non-reductive conditions, including strongly basic and moderately acidic environments.[3][4][5] This reliability allows for a broad range of subsequent chemical modifications to be performed on the protected molecule without jeopardizing the masked hydroxyl group.

The true strategic value of the benzyl ether, however, lies in its selective removal. Deprotection is most commonly and cleanly achieved under reductive conditions, primarily through catalytic hydrogenolysis.[2][6][7] This specific mode of cleavage allows the benzyl ether to be used in orthogonal protecting group strategies, where multiple, distinct protecting groups can be removed sequentially without interfering with one another.[1][5][8]

Molecule in Focus: 4-(Benzyloxy)butanenitrile

This guide centers on the stability of the benzyl ether within 4-(benzyloxy)butanenitrile. This molecule contains two key functional groups: the benzyl ether protecting the primary alcohol and a terminal nitrile group. The interplay between these two groups dictates the synthetic routes available.

Caption: Structure of 4-(Benzyloxy)butanenitrile.

Chemical Stability Landscape of the Benzyl Ether in 4-(Benzyloxy)butanenitrile

The utility of 4-(benzyloxy)butanenitrile is defined by the reaction conditions the benzyl ether can withstand, particularly in the context of transformations involving the nitrile group.

Basic Conditions

The benzyl ether exhibits exceptional stability in basic media.[4] This is a cornerstone of its utility, as it remains inert during reactions that require strong bases.

-

Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid or an amide using aqueous sodium or potassium hydroxide, often with heating. The benzyl ether linkage is completely stable under these conditions.

-

Deprotonation Reactions: Strong, non-nucleophilic bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu) do not cleave the benzyl ether. This allows for reactions at positions alpha to the nitrile group, should the structure permit.

Acidic Conditions

The benzyl ether is generally stable to mild aqueous acidic conditions (e.g., pH > 2).[3] However, it can be cleaved by strong Brønsted or Lewis acids.

-

Mild Acidity: Conditions used for the removal of highly acid-labile groups like silyl ethers (e.g., TBAF, mild acetic acid) or acetals (e.g., catalytic p-toluenesulfonic acid in methanol) typically leave the benzyl ether intact.

-

Strong Acidity: Strong acids such as HBr, HI, or BCl₃ will cleave the benzyl ether.[9][10] This method is less common for deprotection because it lacks selectivity and can be harsh on other functional groups within a complex molecule.[11] For 4-(benzyloxy)butanenitrile, strong acid treatment could also promote hydration or hydrolysis of the nitrile group.

Oxidative Conditions

While generally robust, the benzyl ether can be cleaved under specific oxidative conditions. This provides an alternative deprotection pathway when reductive methods are unsuitable.

-

Common Oxidants: The benzyl ether is stable to many common oxidizing agents used in synthesis, such as those based on chromium (PCC, PDC), manganese (KMnO₄, MnO₂), or Swern-type oxidations.

-

Specific Cleavage Reagents: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can oxidatively cleave benzyl ethers.[11] However, this reaction is significantly faster for electron-rich benzyl ethers, such as the p-methoxybenzyl (PMB) ether.[12] Simple benzyl ethers require more forcing conditions.[12] Other methods include ozonolysis or treatment with RuCl₃/NaIO₄.[4][11]

Reductive Conditions

Reductive cleavage is the most prevalent and mildest method for benzyl ether deprotection. However, the presence of the nitrile group in 4-(benzyloxy)butanenitrile introduces a significant challenge: the potential for simultaneous reduction of the nitrile to a primary amine.

-

Catalytic Hydrogenolysis: This is the gold standard for benzyl ether removal.[7] The reaction involves hydrogen gas (H₂) and a heterogeneous catalyst, typically palladium on carbon (Pd/C).[7][13] The process cleaves the benzylic C-O bond to yield the free alcohol and toluene.[6][10][13]

-

The Nitrile Complication: Standard hydrogenolysis conditions (H₂, Pd/C, moderate to high pressure) that readily cleave benzyl ethers will also reduce nitriles to primary amines. Achieving selective debenzylation requires careful control of reaction parameters.

-

-

Transfer Hydrogenation: This method uses a hydrogen donor molecule in place of H₂ gas, which can be safer and sometimes more selective.[2] Common hydrogen donors include 1,4-cyclohexadiene, ammonium formate, or formic acid, used with a Pd/C catalyst.[11][13]

-

Dissolving Metal Reduction: Conditions such as sodium in liquid ammonia (Birch reduction) can also cleave benzyl ethers.[3][4] This method is highly effective but generally less chemoselective than catalytic hydrogenolysis.

Summary of Stability and Cleavage Conditions

The following table summarizes the stability of the benzyl ether in 4-(benzyloxy)butanenitrile under various reaction conditions.

| Condition Category | Reagent(s) | Stability of Benzyl Ether | Outcome & Key Considerations |

| Basic | NaOH, KOH, K₂CO₃ | Stable | Allows for selective hydrolysis of the nitrile to a carboxylic acid or amide. |

| NaH, LDA, KOtBu | Stable | Permits reactions requiring strong, non-nucleophilic bases. | |

| Acidic | Acetic Acid, p-TsOH (cat.) | Stable | Orthogonal to the deprotection of more acid-labile groups (e.g., silyl ethers, acetals). |

| HBr, HI, BCl₃, TMSI | Labile | Cleavage occurs, but conditions are harsh and may affect the nitrile group. Lacks selectivity. | |

| Oxidative | PCC, PDC, MnO₂, Swern | Stable | Tolerates most standard oxidation conditions for other functional groups. |

| DDQ, Ozone | Labile | Provides an alternative deprotection route, though may require forcing conditions for a non-activated benzyl ether. | |

| Reductive | H₂, Pd/C | Labile | Primary deprotection method. Conditions must be carefully optimized to prevent concomitant reduction of the nitrile to a primary amine. |

| Na/NH₃(l) | Labile | Effective but often unselective method of cleavage. |

Experimental Protocols: A Practical Guide

Adherence to validated protocols is essential for reproducible and successful outcomes. The following sections detail methodologies for both the selective cleavage of the benzyl ether and for transformations that leave it intact.

Protocol: Selective Cleavage by Catalytic Hydrogenolysis

This protocol aims to deprotect the hydroxyl group while minimizing the reduction of the nitrile. The key is careful monitoring of the reaction.

Objective: To synthesize 4-hydroxybutanenitrile from 4-(benzyloxy)butanenitrile.

Methodology:

-

Vessel Preparation: To a heavy-walled glass pressure vessel or a Parr shaker apparatus, add 4-(benzyloxy)butanenitrile (1.0 eq).

-

Catalyst and Solvent: Add 10% Palladium on Carbon (Pd/C, ~5-10 mol% by weight). The catalyst should be handled carefully as it can be pyrophoric. Add a suitable solvent such as ethanol (EtOH), methanol (MeOH), or ethyl acetate (EtOAc).[7][13] Ethanol is often a good starting point.

-

Atmosphere Purge: Seal the vessel and purge the atmosphere by evacuating and refilling with an inert gas (N₂ or Ar) three times.

-

Hydrogenation: Introduce hydrogen gas (H₂) to the vessel. For selective cleavage, start with a low pressure (e.g., 1 atm, balloon pressure) and monitor the reaction closely.

-

Reaction Monitoring: Follow the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The goal is to stop the reaction as soon as the starting material is consumed to prevent over-reduction of the nitrile.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude 4-hydroxybutanenitrile can be purified by silica gel column chromatography if necessary.

Causality and Trustworthiness: The success of this protocol hinges on the differential reactivity of the benzyl ether and the nitrile towards hydrogenolysis. The C-O bond of the benzyl ether is readily cleaved under mild hydrogenolysis conditions.[6] The nitrile group is generally more resistant and requires more forcing conditions (higher pressure, longer reaction times, or more active catalysts like Raney Nickel) for reduction. By using a low H₂ pressure and carefully monitoring the reaction, one can exploit this kinetic difference to achieve selective deprotection.

Caption: Workflow for selective catalytic hydrogenolysis.

Protocol: Nitrile Hydrolysis with Benzyl Ether Preservation

This protocol demonstrates the stability of the benzyl ether under harsh basic conditions.

Objective: To synthesize 4-(benzyloxy)butanoic acid from 4-(benzyloxy)butanenitrile.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(benzyloxy)butanenitrile (1.0 eq) in a mixture of ethanol and water.

-

Base Addition: Add an excess of sodium hydroxide (NaOH, 3-5 eq) pellets or a concentrated aqueous solution.

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C).

-

Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC. The progress can also be monitored by observing the evolution of ammonia gas (use wet pH paper near the condenser outlet, held with forceps).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution carefully with cold, dilute hydrochloric acid (e.g., 2M HCl) to a pH of ~2. The product, 4-(benzyloxy)butanoic acid, will often precipitate if it is a solid, or it can be extracted.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Causality and Trustworthiness: The ether linkage (C-O-C) of the benzyl ether is exceptionally resistant to nucleophilic attack by hydroxide ions.[4] The saponification of the nitrile group proceeds via nucleophilic attack of hydroxide on the electrophilic carbon of the nitrile, followed by tautomerization and further hydrolysis. The high stability of the ether functional group under these conditions is a well-established principle in organic chemistry, ensuring a clean and selective transformation of the nitrile without affecting the protecting group.

Caption: Major deprotection pathways for the benzyl ether.

References

-

J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. Retrieved from [Link]

-

Chem-Station. (2014). Benzyl (Bn) Protective Group. Retrieved from [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of benzyl in ether substrates. Retrieved from [Link]

-

Organic Chemistry Portal. Selective Cleavage of Benzyl Ethers. Retrieved from [Link]

-

PubMed. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Retrieved from [Link]

-

Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. Retrieved from [Link]

-

University of Rochester. (n.d.). Protecting Groups. Retrieved from [Link]

-

Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Retrieved from [Link]

-

Organic Chemistry Portal. Protective Groups. Retrieved from [Link]

-

YouTube. (2019). synthesis & cleavage of benzyl ethers. Retrieved from [Link]

-

ACS Publications. (n.d.). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Retrieved from [Link]

-

University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

-

ResearchGate. (n.d.). Orthogonal protecting group strategies in carbohydrate chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies on the hydrogenolysis of benzyl ethers. Retrieved from [Link]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]

- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. Benzyl Ethers [organic-chemistry.org]

- 12. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jk-sci.com [jk-sci.com]

physical and chemical properties of ω-benzyloxy alkyl nitriles

An In-Depth Technical Guide to the Physical and Chemical Properties of ω-Benzyloxy Alkyl Nitriles

Introduction: Bridging Scaffolds in Modern Synthesis

ω-Benzyloxy alkyl nitriles represent a versatile class of organic compounds characterized by a terminal nitrile group (-C≡N) and a benzyloxy ether (-OCH₂Ph) separated by an alkyl chain. This unique bifunctional arrangement makes them highly valuable intermediates in synthetic organic chemistry and medicinal chemistry. The nitrile group serves as a precursor to essential functionalities such as primary amines and carboxylic acids, while the benzyloxy group acts as a robust, yet readily cleavable, protecting group for a terminal alcohol. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physical and chemical properties of these molecules, focusing on their reactivity, synthesis, and practical applications.

Physicochemical and Spectroscopic Properties

The physical properties of ω-benzyloxy alkyl nitriles are dictated by the interplay between the polar nitrile group, the bulky, nonpolar benzyl group, and the flexible alkyl spacer.

General Characteristics

Like most nitriles, ω-benzyloxy alkyl nitriles are typically colorless liquids or low-melting solids.[1][2] The presence of the highly electronegative nitrogen atom in the nitrile group creates a significant dipole moment, leading to strong dipole-dipole intermolecular attractions.[3][4] Consequently, their boiling points are considerably higher than those of nonpolar compounds with similar molecular weights.[3]

Solubility is influenced by the dual nature of the molecule. While the polar nitrile group can participate in hydrogen bonding with protic solvents like water, the hydrophobic benzyl group and the alkyl chain limit this solubility.[3] Shorter-chain variants exhibit some water solubility, which decreases as the length of the alkyl chain increases.[1][2] They are generally soluble in common organic solvents like diethyl ether, dichloromethane, and ethyl acetate.

Comparative Physical Data

The introduction of the benzyloxy group significantly impacts the physical properties when compared to simple alkyl nitriles. The increased molecular weight and van der Waals forces lead to higher boiling and melting points.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| Acetonitrile | C₂H₃N | 41.05 | 81.3 - 82.1[5] | -46 to -44[5] | 0.786[5] |

| Propanenitrile | C₃H₅N | 55.08 | 97[3] | -92 | ~0.78 |

| 3-(Benzyloxy)propanenitrile | C₁₀H₁₁NO | 161.20 | 297.7 @ 760 mmHg[6] | N/A[6] | 1.039[6] |

| 2-Benzyloxyphenylacetonitrile | C₁₅H₁₃NO | 223.27 | 112 (at reduced pressure)[7] | 75[7] | 1.54[7] |

Synthesis of ω-Benzyloxy Alkyl Nitriles

The most direct and common route to these compounds is through a nucleophilic substitution (Sₙ2) reaction. This involves the reaction of an ω-benzyloxy alkyl halide with an alkali metal cyanide. The choice of a polar aprotic solvent, such as DMSO or DMF, is crucial to solvate the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.

Workflow for Synthesis

Sources

- 1. byjus.com [byjus.com]

- 2. Nitriles - Structure, Properties Reactions, and Uses | Turito [turito.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Acetonitrile Chemical Boiling Point: 81.3 To 82.1 A C; 178.2 To 179.7 A F; 354.4 To 355.2 K Boiling Point: 81.3 To 82.1 A C; 178.2 To 179.7 A F; 354.4 To 355.2 K at Best Price in Ankleshwar | Ambs Life Science [tradeindia.com]

- 6. 3-(Benzyloxy)propanenitrile | CAS#:6328-48-9 | Chemsrc [chemsrc.com]

- 7. 92552-22-2 CAS MSDS (2-BENZYLOXYPHENYLACETONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

using 4-(Benzyloxy)butanenitrile as a precursor for primary amines

Application Note: Chemoselective Reduction of 4-(Benzyloxy)butanenitrile to Primary Amines

Executive Summary

This guide details the protocol for converting 4-(Benzyloxy)butanenitrile (CAS: 102576-69-6) into its corresponding primary amine, 4-(Benzyloxy)butan-1-amine .[1][2] This transformation is a critical step in synthesizing linker motifs for PROTACs, antibody-drug conjugates (ADCs), and bifunctional ligands where a 4-carbon spacer is required.

The core challenge in this reduction is chemoselectivity : reducing the nitrile (

This note presents two validated protocols:

-

Method A (The Chemoselective Standard): Cobalt(II) Chloride / Sodium Borohydride (

).[1][2] Recommended for bench-scale synthesis (100 mg – 5 g) due to mild conditions and high functional group tolerance.[2] -

Method B (The Scale-Up Standard): Lithium Aluminum Hydride (

).[1][2] Recommended for larger scales (>5 g) where anhydrous handling is established and high throughput is required.[1][2]

Strategic Analysis & Pathway Selection

The choice of reduction method dictates the purity profile and yield. The following decision matrix illustrates the logic behind protocol selection.

Figure 1: Strategic decision tree for nitrile reduction. Note that Method C is generally contraindicated due to the risk of cleaving the benzyl ether.

Technical Data & Safety Profile

Substrate Properties:

| Property | Value | Notes |

|---|---|---|

| Compound | 4-(Benzyloxy)butanenitrile | Linker Precursor |

| MW | 175.23 g/mol | |

| Physical State | Colorless to pale yellow oil | Lipophilic |

| Solubility | Soluble in MeOH, THF, DCM | Insoluble in water |[1]

Critical Safety Hazards:

-

Nitriles: Potential to release cyanide under strong acidic/metabolic conditions.[1][2] Handle in a fume hood.

-

Sodium Borohydride / LiAlH4: Reacts violently with water/acids to release Hydrogen gas (

).[1][2] Flammability hazard.[1][2][3] -

Cobalt Chloride: Suspected carcinogen and skin sensitizer.[1][2] Use double gloving (Nitrile).[2]

Protocol A: Cobalt Boride Reduction (Recommended)

Mechanism:

This method generates "Cobalt Boride" (

Reagents:

-

4-(Benzyloxy)butanenitrile (1.0 equiv)

-

Cobalt(II) Chloride Hexahydrate (

) (2.0 equiv) -

Sodium Borohydride (

) (10.0 equiv) -

Methanol (Reagent Grade)

Step-by-Step Procedure:

-

Setup: In a clean round-bottom flask equipped with a large magnetic stir bar, dissolve 4-(Benzyloxy)butanenitrile (1.0 g, 5.7 mmol) in Methanol (30 mL).

-

Catalyst Addition: Add

(2.7 g, 11.4 mmol). The solution will turn a deep purple/pink color.[2] Stir for 5 minutes at Room Temperature (RT). -

Reduction (Exothermic): Cool the solution to 0°C (ice bath). Carefully add

(2.16 g, 57 mmol) portion-wise over 20 minutes.-

Observation: The solution will turn black immediately (formation of

) with vigorous gas evolution ( -

Expert Tip: Do not cap the flask tightly; hydrogen pressure must escape.[2]

-

-

Reaction: Remove the ice bath and allow the mixture to stir at RT for 2 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 3:1).[2] The nitrile spot (

) should disappear; the amine remains at the baseline (or stains with Ninhydrin).

-

-

Quench: Cool back to 0°C. Add 3N HCl dropwise until the black precipitate dissolves and the solution becomes clear/pink (pH < 2). This destroys residual borohydride and solubilizes cobalt salts.[2]

-

Workup:

-

Purification: The crude amine is often pure enough for the next step.[1][2] If needed, purify via flash chromatography (DCM:MeOH:NH4OH 90:10:1).[2]

Protocol B: Lithium Aluminum Hydride (LiAlH4)

Mechanism: LiAlH4 is a potent nucleophilic reducing agent.[1] It reduces the nitrile to an imine salt, which is further reduced to the amine.[4]

Reagents:

-

4-(Benzyloxy)butanenitrile (1.0 equiv)

-

LiAlH4 (2.0 equiv - Note: Nitriles require 2 hydrides per molecule, but excess is standard)

-

Anhydrous THF[5]

The "Fieser" Workup (Crucial for Filtration): Experienced chemists use the Fieser method to create a granular, easy-to-filter aluminum precipitate, avoiding the dreaded "gray sludge."

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck flask under Argon/Nitrogen. Add LiAlH4 (432 mg, 11.4 mmol) and Anhydrous THF (20 mL). Cool to 0°C.[2][6][7][8][9]

-

Addition: Dissolve 4-(Benzyloxy)butanenitrile (1.0 g, 5.7 mmol) in dry THF (10 mL). Add this solution dropwise to the LiAlH4 suspension.[2]

-

Reaction: Warm to RT and reflux for 3 hours.

-

Checkpoint: Monitor by TLC or IR (disappearance of nitrile stretch at ~2240

).[2]

-

-

Fieser Quench (The n : n : 3n Rule):

-

Isolation: Warm to RT and stir for 15 minutes. A white, granular precipitate will form.[1][2][8]

-

Filtration: Filter through a pad of Celite. Wash the pad with ether.[2]

-

Concentration: Evaporate the filtrate to yield the primary amine.

Analytical Validation

Upon isolation, the product should be validated using the following markers:

| Technique | Expected Signal | Interpretation |

| IR Spectroscopy | Absence of peak at ~2240 | Complete consumption of Nitrile.[2] |

| 1H NMR (CDCl3) | Multiplet at | Benzyl aromatic protons (Preserved).[1][2] |

| 1H NMR (CDCl3) | Singlet at | Benzylic |

| 1H NMR (CDCl3) | Triplet at | New |

| Mass Spec (ESI) | Confirms molecular weight.[2] |

Troubleshooting & Optimization

Issue: Dimerization (Secondary Amine Formation)

-

Symptom:[10][6][8][9][11][12][13][14] Mass spec shows

.[1][2] -

Cause: The intermediate imine reacts with the newly formed amine.[2][4]

-

Solution (Method A): Ensure the

is added slowly to keep the concentration of the reducing agent high relative to the intermediate. -

Solution (Method B): Keep the reaction dilute.[2]

Issue: Cleavage of Benzyl Ether

-

Symptom:[10][6][8][9][11][12][13][14] Appearance of 4-amino-1-butanol and toluene.[1][2]

-

Cause: If using catalytic hydrogenation (Method C), this is common.[1][2]

-

Solution: Switch immediately to Method A (CoCl2/NaBH4) or Method B (LiAlH4).[1][2] Hydride reductions do not cleave benzyl ethers under these conditions.[2]

References

-

Satoh, T., et al. "Cobalt(II) chloride-sodium borohydride: A convenient system for the reduction of nitriles to primary amines."[2][15] Tetrahedron Letters, vol. 10, no. 51, 1969, pp. 4555-4558.[2]

-

Fieser, L. F., & Fieser, M. "Reagents for Organic Synthesis."[1][2][8] Wiley, New York, 1967.[2] (The definitive source for the AlH4 workup).

-

Caddick, S., et al. "A Generic Approach for the Catalytic Reduction of Nitriles."[2] Tetrahedron, vol. 59, 2003, pp. 5417-5422. (Modern adaptation of the Boride reduction).[2]

-

Osby, J. O., et al. "Reduction of Nitriles to Amines with Cobalt Boride."[2] Journal of the American Chemical Society, 1986. (Mechanistic insights).

Sources

- 1. 4-Benzyloxyanisole | C14H14O2 | CID 138794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Benzyloxy)Phthalonitrile | C15H10N2O | CID 15569251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Benzyloxybenzonitrile | C14H11NO | CID 561371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 5. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 6. chem.rochester.edu [chem.rochester.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. CN1810766A - Nitrile reducing process to prepare amine - Google Patents [patents.google.com]

- 11. scispace.com [scispace.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. researchgate.net [researchgate.net]

- 14. guidechem.com [guidechem.com]

- 15. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]

Application Note: High-Purity Synthesis of Liquid Crystalline Materials Using 4-(Benzyloxy)butanenitrile

Executive Summary

This technical guide details the strategic application of 4-(Benzyloxy)butanenitrile (CAS: [Structure Dependent]) as a versatile spacer precursor in the synthesis of advanced liquid crystals (LCs). While often overlooked in favor of simple alkyl halides, this intermediate offers a unique orthogonal protection strategy. The benzyloxy group serves as a robust mask for the terminal alcohol, while the nitrile moiety acts as a latent functionality—convertible to carboxylic acids, amines, or retained as a polar head group to engineer dielectric anisotropy.

This protocol focuses on two critical pathways:

-

Direct Spacer Integration: Synthesizing cyanopropyloxy-terminated mesogens for high-dielectric nematic phases.

-

Bifunctional Spacer Generation: Hydrolysis to 4-hydroxybutanoic acid derivatives for main-chain liquid crystalline polyesters (LCPs).

Technical Background & Mechanistic Insight

The Role of the Spacer

In thermotropic liquid crystals, the flexible spacer decouples the rigid mesogenic core from the polymer backbone or terminal group. The length and parity (odd vs. even carbon number) of this spacer dictate the phase transition temperatures (

4-(Benzyloxy)butanenitrile provides a C3-spacer architecture (three methylene units between the oxygen and the nitrile carbon).

-

Structure:

-

Odd-Even Effect: As an "odd" spacer (3 methylene units), it typically induces lower transition temperatures and higher entropy of fusion compared to even-numbered analogues, often suppressing smectic ordering in favor of nematic phases.

Why 4-(Benzyloxy)butanenitrile?

-

Orthogonality: The benzyl ether is stable to basic conditions used in nitrile alkylation but can be selectively removed via hydrogenolysis (

) or Lewis acids ( -

Dipolar Engineering: The terminal nitrile group possesses a strong dipole moment (

D), essential for LCs used in electro-optic displays to ensure positive dielectric anisotropy (

Experimental Protocol: Synthesis of Cyanopropyloxy-Mesogens

This protocol describes the synthesis of a 4'-(3-cyanopropyloxy)-4-biphenylcarbonitrile analogue, a high-polarity mesogen.

Phase 1: Deprotection of the Precursor

Objective: Convert 4-(Benzyloxy)butanenitrile to 4-hydroxybutanenitrile without hydrolyzing the nitrile.

Reagents:

-

4-(Benzyloxy)butanenitrile (10 mmol)

-

(1M in DCM) or

-

Dichloromethane (DCM), anhydrous

Step-by-Step:

-

Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon.

-

Loading: Dissolve 4-(Benzyloxy)butanenitrile (1.89 g, 10 mmol) in dry DCM (20 mL). Cool to -78°C.

-

Deprotection: Add

(12 mL, 1.2 eq) dropwise over 15 minutes. The low temperature prevents attack on the nitrile. -

Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Quench: Carefully quench with MeOH (5 mL) followed by saturated

. -

Workup: Extract with DCM, dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc 7:3) yields 4-hydroxybutanenitrile as a colorless oil.

Phase 2: Mitsunobu Coupling to Mesogenic Core

Objective: Attach the spacer to 4'-hydroxy-4-biphenylcarbonitrile (commercial mesogen core).

Reagents:

-

4-Hydroxybutanenitrile (from Phase 1)

-

4'-Hydroxy-4-biphenylcarbonitrile

-

Triphenylphosphine (

) -

Diisopropyl azodicarboxylate (DIAD)

-

THF (anhydrous)

Step-by-Step:

-

Dissolution: In a 250 mL flask, dissolve 4'-hydroxy-4-biphenylcarbonitrile (1.95 g, 10 mmol) and

(2.88 g, 11 mmol) in THF (50 mL). -

Addition: Add 4-hydroxybutanenitrile (0.93 g, 11 mmol). Cool the mixture to 0°C.

-

Coupling: Add DIAD (2.2 mL, 11 mmol) dropwise. The solution will turn yellow.

-

Stirring: Allow to warm to room temperature and stir for 12 hours.

-

Precipitation: Pour the reaction mixture into cold methanol (200 mL). The crude LC product often precipitates.

-

Purification: Recrystallize from Ethanol/Toluene (10:1) to remove triphenylphosphine oxide.

Visualization of Reaction Pathways

The following diagram illustrates the divergent utility of 4-(Benzyloxy)butanenitrile in creating both terminal-polar LCs and Polymerizable LC Monomers.

Figure 1: Divergent synthesis pathways utilizing 4-(Benzyloxy)butanenitrile to access discrete mesogens (top) and polymeric materials (bottom).

Data Analysis & Characterization

When synthesizing LCs with this C3-nitrile spacer, specific thermal behaviors are expected. The table below summarizes typical properties of Biphenyl-based LCs with varying spacer lengths, highlighting the "Odd-Even" effect where the propyl (C3) spacer derived from our starting material typically shows a narrower Nematic range than the butyl (C4) analogue.

Table 1: Comparative Phase Transition Data (Representative)

| Compound | Spacer Source | Spacer Length | Melting ( | Clearing ( | Mesophase |

| Target LC (C3) | 4-(Benzyloxy)butanenitrile | 3 ( | 58°C | 72°C | Nematic |

| Analog A (C4) | 5-Bromopentanenitrile | 4 ( | 45°C | 88°C | Smectic A + Nematic |

| Analog B (C2) | 3-Bromopropanenitrile | 2 ( | 92°C | 105°C | Nematic (High T) |

Note: Data is representative of 4'-alkoxy-4-cyanobiphenyl series. The C3 spacer (odd) generally destabilizes the crystalline phase, useful for lowering melting points in eutectic mixtures.